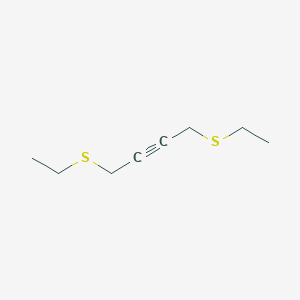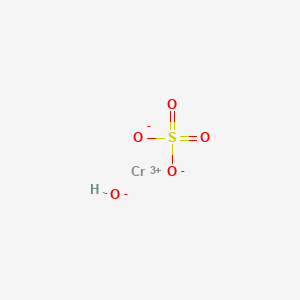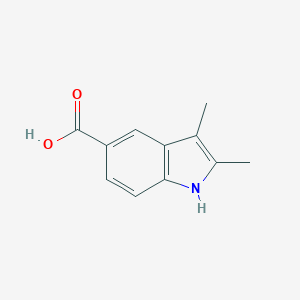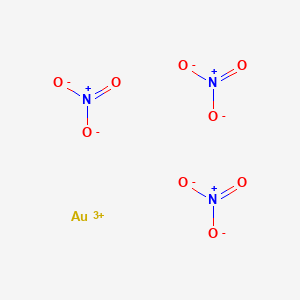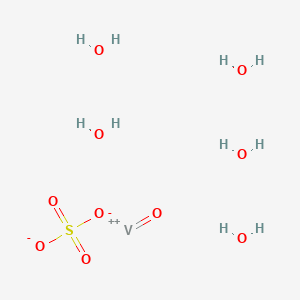
Vanadyl sulfate pentahydrate
Overview
Description
Vanadyl sulfate pentahydrate is an inorganic compound with the chemical formula VOSO₄·5H₂O. It is a blue, hygroscopic solid that is one of the most common sources of vanadium in the laboratory due to its high stability. The compound features the vanadyl ion, VO²⁺, which is known for its stability and is often referred to as the "most stable diatomic ion" .
Mechanism of Action
Target of Action
Vanadyl sulfate pentahydrate primarily targets protein tyrosine phosphatases (PTPase) . PTPase is an enzyme that plays a crucial role in cellular processes such as cell growth, differentiation, mitotic cycle, and oncogenic transformation .
Mode of Action
This compound interacts with its targets by inhibiting the activity of PTPase . This inhibition facilitates the uptake of glucose inside the cell but only in the presence of insulin . It also interacts with metal ion binders of biological systems containing negatively charged oxygen donors such as carboxylate, phenolate, phosphate, phosphonate, catecholate, and hydroxamate .
Biochemical Pathways
This compound affects the insulin signaling pathway . It upregulates and downregulates the mRNA expression of glucokinase and L-type pyruvate kinase, respectively . This modulation of the hepatic glycolytic pathway leads to better glycemic control .
Pharmacokinetics
It is known that the compound is soluble in water , which suggests that it could be readily absorbed and distributed in the body. The exact metabolism and excretion processes of this compound remain to be elucidated.
Result of Action
The molecular and cellular effects of this compound’s action include improved insulin sensitivity and glucose uptake in hepatic and muscle tissues . It also has potential therapeutic benefits for a range of disorders including type 2 diabetes, cancer, cardiovascular disease, and microbial pathology .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the biological activity of vanadium depends on factors such as the type of the derivative, manner of its administration, dose, length of treatment, and also individual- and species-specific sensitivity to the administered compound . Furthermore, the toxicity of vanadium is correlated to its degree of oxidation and chemical form .
Biochemical Analysis
Biochemical Properties
Vanadyl sulfate pentahydrate exhibits insulin-like effects . It has been shown to reduce hyperglycemia and insulin resistance in vitro and in animal models of diabetes . It interacts with the intracellular enzyme protein tyrosine phosphatase, causing the dephosphorylation at the beta subunit of the insulin receptor, which facilitates the uptake of glucose inside the cell but only in the presence of insulin .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. It improves hepatic and muscle insulin sensitivity in type 2 diabetes . It also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with biomolecules and its impact on gene expression. It inhibits the intracellular enzyme protein tyrosine phosphatase, which results in the dephosphorylation of the beta subunit of the insulin receptor . This facilitates the uptake of glucose inside the cell but only in the presence of insulin .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. It has been reported that long-term (5–12 months) administration of vanadium did not exert hematological, biochemical, or histopathological effects . It has also been reported that both short-term (for a few days) and long-term (for a few months) administration of this element causes a variety of toxic effects .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that it reduces hyperglycemia and insulin resistance in animal models of diabetes . High doses can lead to toxic or adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways. It plays a role in glucose and lipid metabolism as an insulin-mimetic . It also interacts with enzymes and cofactors in these pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions: Vanadyl sulfate pentahydrate is most commonly synthesized by the reduction of vanadium pentoxide (V₂O₅) with sulfur dioxide (SO₂) in the presence of sulfuric acid (H₂SO₄) and water. The reaction can be represented as follows: [ \text{V}_2\text{O}_5 + 7\text{H}_2\text{O} + \text{SO}_2 + \text{H}_2\text{SO}_4 \rightarrow 2[\text{V(O)(H}_2\text{O})_4]\text{SO}_4 ] From the aqueous solution, the salt crystallizes as the pentahydrate, where the fifth water molecule is not bound to the metal in the solid state .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes, often involving the reduction of vanadium pentoxide with sulfur dioxide in large-scale reactors. The resulting solution is then crystallized to obtain the pentahydrate form.
Types of Reactions:
Oxidation: In acidic solutions, vanadyl sulfate can be oxidized to form yellow-colored vanadyl (V) derivatives.
Substitution: Vanadyl sulfate can undergo substitution reactions to form various vanadyl derivatives, such as vanadyl acetylacetonate.
Common Reagents and Conditions:
Oxidation: Acidic conditions and oxidizing agents.
Reduction: Reducing agents like zinc.
Substitution: Organic ligands such as acetylacetone in the presence of a base like sodium carbonate.
Major Products:
Oxidation: Vanadyl (V) derivatives.
Reduction: Vanadium (III) and vanadium (II) derivatives.
Substitution: Vanadyl acetylacetonate and other vanadyl complexes.
Scientific Research Applications
Vanadyl sulfate pentahydrate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other vanadium compounds and as a catalyst in various chemical reactions.
Comparison with Similar Compounds
- Vanadyl chloride (VOCl₂)
- Vanadyl nitrate (VONO₃)
- Vanadyl acetylacetonate (VO(acac)₂)
Comparison: Vanadyl sulfate pentahydrate is unique due to its high stability and solubility in water, making it a preferred source of vanadium in laboratory settings. Unlike vanadyl chloride and vanadyl nitrate, which are less stable and more reactive, vanadyl sulfate is easier to handle and store. Vanadyl acetylacetonate, while also stable, is primarily used in organic synthesis and catalysis, whereas vanadyl sulfate has broader applications in both inorganic and biological research .
Properties
IUPAC Name |
oxovanadium(2+);sulfate;pentahydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/H2O4S.5H2O.O.V/c1-5(2,3)4;;;;;;;/h(H2,1,2,3,4);5*1H2;;/q;;;;;;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGYBXHQARYQUAY-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O.O.O.O.[O-]S(=O)(=O)[O-].O=[V+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H10O10SV | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14708-82-8, 12439-96-2 | |
| Record name | Vanadyl sulfate pentahydrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14708-82-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Vanadium, oxosulfato-, pentahydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012439962 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Vanadyl sulfate pentahydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014708828 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Vanadium, oxosulfato-, pentahydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the structural characteristics of vanadyl sulfate pentahydrate and how is this compound typically characterized?
A1: this compound (VOSO₄·5H₂O) features a central vanadium(IV) ion (VO²⁺) with a distinctive V=O double bond. This "vanadyl" ion is coordinated to a sulfate anion (SO₄²⁻) and five water molecules. The compound is frequently characterized using various techniques such as:
- Elemental analysis: This confirms the elemental composition and purity of the synthesized compound. [, , , ]
- Molar conductivity measurements: These assess the compound's electrolytic nature and behavior in solution. [, ]
- Magnetic susceptibility measurements: These provide insights into the compound's magnetic properties, particularly the unpaired electron in the d-orbital of the vanadium(IV) ion. [, , ]
- Spectroscopic methods:
- Infrared (IR) spectroscopy: This helps identify functional groups and study the coordination environment of the vanadyl ion, including the characteristic V=O stretching vibration. [, , , ]
- Electron spin resonance (ESR) spectroscopy: This technique probes the unpaired electron in the vanadium(IV) ion, providing information about its electronic structure and interactions. []
- UV-Vis spectroscopy: This is used to investigate electronic transitions and ligand-metal charge transfer phenomena in the complex. []
- ¹H NMR spectroscopy: This technique helps characterize the organic ligands present in vanadyl complexes. []
Q2: How is this compound used in the synthesis of new compounds, and what insights have been gained from these syntheses?
A2: this compound serves as a versatile precursor in the synthesis of various oxovanadium(IV) complexes. It readily reacts with organic ligands, such as Schiff bases [, ] and azooximes [], to form coordination complexes. These reactions often involve replacing the water molecules in the coordination sphere of the vanadyl ion with the donor atoms of the ligands.
Q3: Can you elaborate on the applications of this compound in material science, specifically its role in MCM-48 materials?
A3: this compound acts as a vanadium source in the synthesis of vanadium-incorporated MCM-48 materials. [] MCM-48 belongs to the M41S family of mesoporous silica materials, known for their uniform pore size distributions and high surface areas, making them valuable in catalysis and adsorption.
Q4: How is polarized dispersion used to study the structure of this compound?
A4: Polarized dispersion, specifically near the vanadium K-absorption edge, plays a crucial role in determining the phase of structure factors in this compound. [] This technique relies on the anisotropic nature of the anomalous scattering tensors for vanadium when exposed to linearly polarized synchrotron radiation.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


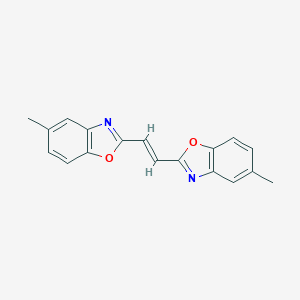
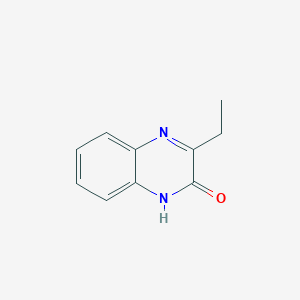
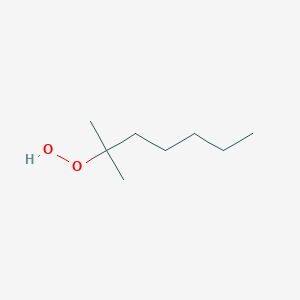
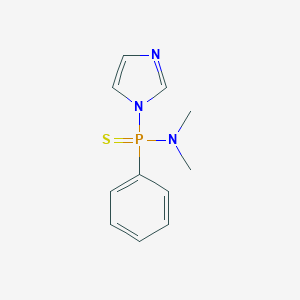
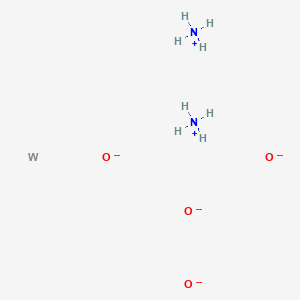
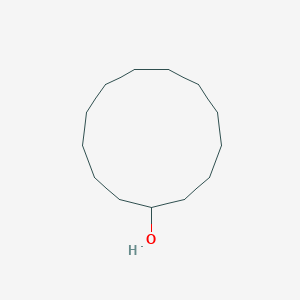
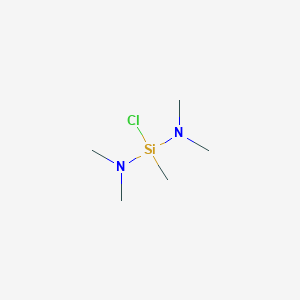
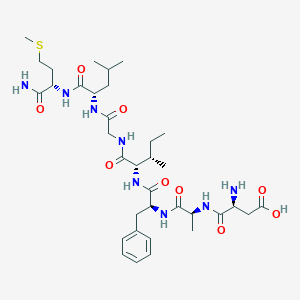
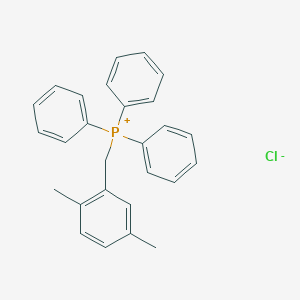
![2,2-Bis[4-(4-aminophenoxy)phenyl]propane](/img/structure/B77367.png)
